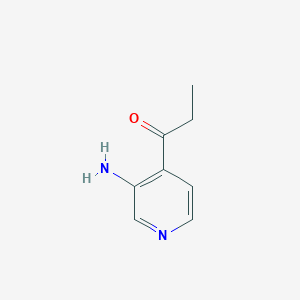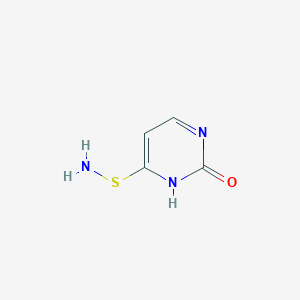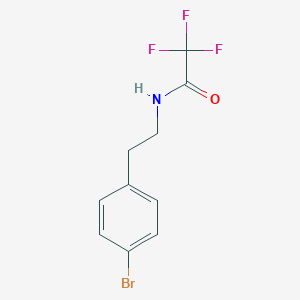
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Aplicaciones Científicas De Investigación
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, also known as K36H, are the mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins . These proteins play a crucial role in inflammation and aging processes, particularly in the skin.
Mode of Action
K36H interacts with its targets by reducing their expression. It reduces UVB-induced MAP kinase expression and regulates IκB and nuclear factor-kappa B (NF-κB) expression, which in turn reduces COX-2 and iNOS protein expression in UVB-irradiated fibroblasts .
Biochemical Pathways
K36H affects the MAPK/IL-6/NF-κB-dependent signaling pathway . This pathway is involved in the inflammatory response, particularly in the skin. By reducing the expression of key proteins in this pathway, K36H can mitigate inflammation.
Pharmacokinetics
It is known that k36h can be topically applied to the skin, suggesting that it has good skin permeability .
Result of Action
The action of K36H results in reduced inflammation and skin thickness, and it prevents photodamage to the skin . It also inhibits the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis .
Action Environment
The action of K36H is influenced by environmental factors such as ultraviolet (UV) radiation. Long-term exposure to UV radiation causes skin inflammation and aging, and K36H has been shown to protect skin from UVB-induced inflammation .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromophenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromophenethylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: The 4-bromophenethylamine is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include primary amines or alcohols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Comparación Con Compuestos Similares
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
N-(4-Bromophenethyl) Caffeamide: Known for its antioxidant and anti-inflammatory properties.
4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium Dibromide: Used in mass spectrometry for the derivatization of carbonyl compounds.
The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFWLUJFBCJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363991 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181514-21-6 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
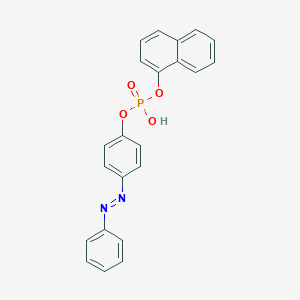
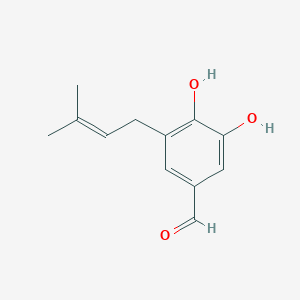
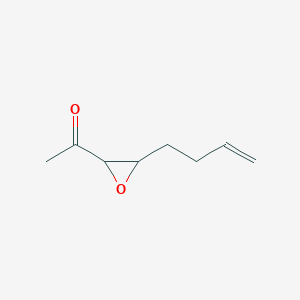
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
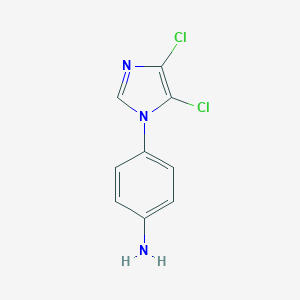
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)

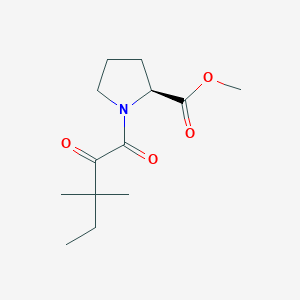
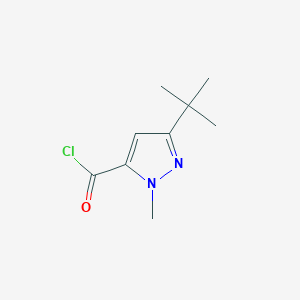
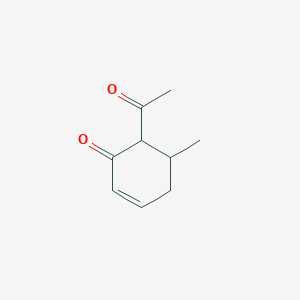
![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
